molecular formula C7H10N6 B2448794 1-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-3-amine CAS No. 1856049-05-2

1-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-3-amine

Cat. No.: B2448794
CAS No.: 1856049-05-2
M. Wt: 178.199
InChI Key: SJUOUJSLSXAYOG-UHFFFAOYSA-N
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Description

1-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-3-amine is a heterocyclic compound that contains both pyrazole and triazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-3-amine typically involves the formation of the pyrazole ring followed by the introduction of the triazole moiety. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring. The triazole ring can then be introduced through a nucleophilic substitution reaction using 1,2,4-triazole .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various alkyl or aryl groups onto the compound .

Scientific Research Applications

1-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-3-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.

    Industry: Used in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 1-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting or activating their functions. This interaction often involves hydrogen bonding and hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-3-amine is unique due to its combined pyrazole and triazole rings, which provide a distinct set of chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

1-methyl-5-(1,2,4-triazol-1-ylmethyl)pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N6/c1-12-6(2-7(8)11-12)3-13-5-9-4-10-13/h2,4-5H,3H2,1H3,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUOUJSLSXAYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)CN2C=NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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